molecular formula C10H8INO B13675216 5-(4-Iodophenyl)-3-methylisoxazole

5-(4-Iodophenyl)-3-methylisoxazole

Cat. No.: B13675216
M. Wt: 285.08 g/mol
InChI Key: ZLBFMLXIQKHFMG-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-3-methylisoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.

    Heck Reaction: Uses palladium catalysts and alkenes.

    Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Hydroxylated Products: Formed through oxidation reactions.

    Reduced Isoxazoles: Formed through reduction reactions.

Scientific Research Applications

5-(4-Iodophenyl)-3-methylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-3-methylisoxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom may enhance its binding affinity to certain targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Iodophenyl)-3-methylisoxazole is unique due to its isoxazole ring structure combined with the iodine-substituted phenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

5-(4-iodophenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H8INO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

ZLBFMLXIQKHFMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)I

Origin of Product

United States

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